FPR1 Antagonist Activity (IC50) of Fmoc‑D‑4‑Pyridylalanine vs. Reference Agonist
Fmoc‑D‑4‑pyridylalanine exhibits direct antagonist activity at human FPR1. In a calcium mobilization assay using HL‑60 cells, the compound inhibited fMLF‑induced signaling with an IC50 of 28.9 μM (2.89E+4 nM) [REFS‑1]. This contrasts with the potent agonist fMLF, which activates FPR1 with an EC50 of approximately 10 nM [REFS‑2]. The D‑configured pyridylalanine derivative therefore acts as a weak antagonist, providing a distinct pharmacological starting point compared to native peptide agonists.
| Evidence Dimension | FPR1 Antagonist Potency (IC50) vs. Agonist Potency (EC50) |
|---|---|
| Target Compound Data | IC50 = 28.9 μM |
| Comparator Or Baseline | fMLF (N‑formyl‑Met‑Leu‑Phe) EC50 = 10.6 ± 0.8 nM |
| Quantified Difference | ~2,900‑fold weaker antagonism vs. agonism (different functional readouts) |
| Conditions | Human HL‑60 cells; fMLF‑induced calcium mobilization; preincubation 10 min |
Why This Matters
Identifies Fmoc‑D‑4‑pyridylalanine as a modifiable FPR1 antagonist scaffold, whereas fMLF‑based peptides are agonists; informs procurement for FPR1‑targeted drug discovery.
- [1] BindingDB. (2024). BDBM50620864 (CHEMBL5437205) – FPR1 antagonist activity. BindingDB Entry. View Source
- [2] PMC Figure 3. (n.d.). fMLF‑stimulated FPR1 phosphorylation EC50. PMC. View Source
